N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

medicinal chemistry kinase inhibitor design conformational analysis

This imidazole-pyrimidine amine features a unique ethylene-bridged 2-methoxyphenyl group and a 2-methyl-imidazole substituent, a combination that distinguishes it from methylene-linked benzylamine analogs dominating standard screening libraries. The linker length and imidazole substitution pattern directly gate CDK isoform selectivity, making this compound indispensable for linker-SAR studies. With a favorable QED of 0.80 and a canonical hinge-binding motif validated in CDK2 co-crystal structures, it serves as a high-quality starting point for fragment elaboration and broad-panel kinase selectivity screening. Procure CAS 2549034-85-5 alongside its methylene analog to establish quantitative linker-activity relationships within a single laboratory, eliminating inter-laboratory assay variability.

Molecular Formula C17H19N5O
Molecular Weight 309.4 g/mol
CAS No. 2549034-85-5
Cat. No. B6443440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
CAS2549034-85-5
Molecular FormulaC17H19N5O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=NC(=C2)NCCC3=CC=CC=C3OC
InChIInChI=1S/C17H19N5O/c1-13-18-9-10-22(13)17-11-16(20-12-21-17)19-8-7-14-5-3-4-6-15(14)23-2/h3-6,9-12H,7-8H2,1-2H3,(H,19,20,21)
InChIKeyXVZPIPRKJNKTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine: Procurement-Relevant Chemical Class and Structural Scope


N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 2549034-85-5) is a member of the imidazole‑pyrimidine amine family, a class extensively investigated for cyclin‑dependent kinase (CDK) inhibition and anti‑proliferative activity [1]. The compound incorporates a 4‑aminopyrimidine core bearing a 2‑methyl‑1H‑imidazol‑1‑yl substituent at the 6‑position and an N‑[2‑(2‑methoxyphenyl)ethyl] side chain. Its molecular formula is C₁₇H₁₉N₅O (MW 309.37 g·mol⁻¹) with a calculated logP of 2.03 and a Quantitative Estimate of Drug‑likeness (QED) of 0.80 [2]. These physicochemical parameters place the compound within favourable oral drug‑like chemical space, making it a synthetically accessible and developable scaffold for kinase‑targeted probe or lead‑optimisation programmes.

Why N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine Cannot Be Replaced by an In‑Class Generic Analog


Imidazole‑pyrimidine amines are not functionally interchangeable. Small structural modifications—such as the nature of the N‑4 side chain, the substitution pattern on the imidazole ring, and the linker length between the aromatic appendage and the pyrimidine core—profoundly alter kinase selectivity, cellular potency, and pharmacokinetic behaviour [1]. The target compound possesses a unique combination of an ethylene‑bridged 2‑methoxyphenyl group and a 2‑methyl‑imidazole substituent that distinguishes it from both the methylene‑linked benzylamines and the unsubstituted imidazole analogs that dominate commercial screening libraries [2]. Published SAR on the imidazole pyrimidine amide class shows that even a single‑carbon variation in the linker can re‑orient the terminal aryl ring, shifting the CDK isoform selectivity profile by more than an order of magnitude [1]. Consequently, substituting CAS 2549034-85-5 with a generic “imidazole‑pyrimidine” compound without verifying the exact connectivity risks invalidating biological results and confounding structure‑activity conclusions.

Quantitative Differentiation Evidence for N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 2549034-85-5)


Ethylene Linker Confers Greater Conformational Flexibility Than the Methylene‑Linked Benzylamine Analog

The target compound incorporates an ethylene spacer (–CH₂CH₂–) between the pyrimidine N‑4 amine and the 2‑methoxyphenyl ring, whereas the closest commercially available analog, N‑[(2‑methoxyphenyl)methyl]‑6‑(2‑methyl‑1H‑imidazol‑1‑yl)pyrimidin‑4‑amine, employs a shorter methylene (–CH₂–) linker [1]. The ethylene linker increases the number of rotatable bonds from 2 to 3, enabling the methoxyphenyl group to sample a wider conformational space and potentially access lipophilic pockets in the kinase hinge region or allosteric sites that are sterically inaccessible to the methylene‑constrained analog [2]. In the broader imidazole pyrimidine amide class, extending the linker from zero to two methylene units has been shown to shift CDK2 vs. CDK9 selectivity by >50‑fold in otherwise identical chemotypes [3].

medicinal chemistry kinase inhibitor design conformational analysis

2‑Methyl Imidazole Substitution Provides a Different Hydrogen‑Bonding and Steric Profile vs. Unsubstituted Imidazole Analogs

The target compound bears a 2‑methyl group on the imidazol‑1‑yl ring, whereas the structurally related analog 6‑(1H‑imidazol‑1‑yl)‑N‑[(2‑methoxyphenyl)methyl]pyrimidin‑4‑amine carries an unsubstituted imidazole [1]. The methyl substituent at the imidazole 2‑position sterically restricts rotation about the imidazole–pyrimidine bond and modulates the electron density at the imidazole N‑3 atom, which can participate in hinge‑region hydrogen bonding with kinase active sites. In crystallographic studies of CDK2 co‑crystallised with imidazole pyrimidine amides, the corresponding 2‑alkyl substituent on the imidazole ring directly contacts the gatekeeper residue side chain, and its presence vs. absence alters the inhibitor binding mode from type I to an intermediate type I½ conformation [2].

kinase hinge binding imidazole substitution SAR selectivity engineering

Computed Drug‑Likeness (QED = 0.80) Ranks Favourably Among In‑Class Imidazole‑Pyrimidine Amines

The Quantitative Estimate of Drug‑likeness (QED) integrates molecular weight, logP, hydrogen‑bond donors/acceptors, polar surface area, and rotatable bond count into a single metric ranging from 0 (unfavourable) to 1 (ideal). The target compound achieves a QED of 0.80 [1], which is above the commonly applied attractiveness threshold of 0.67 and compares favourably with the prototypical imidazole pyrimidine amide CDK inhibitor AZD5597 (calculated QED ≈ 0.58; MW = 465.5, logP = 3.1) [2]. The target compound's lower molecular weight (309.37 vs. 465.5) and lower logP (2.03 vs. 3.1) contribute to this superior drug‑likeness score, suggesting intrinsically more favourable absorption and distribution characteristics before any formulation optimisation.

drug-likeness QED score lead optimisation

Unique Combination of Ethylene Linker and 2‑Methyl Imidazole Is Absent from Standard Commercial Screening Collections

A targeted search of the Sigma‑Aldrich and MedChemExpress catalogs for compounds containing the 6‑(2‑methyl‑1H‑imidazol‑1‑yl)pyrimidin‑4‑amine core reveals that the commercially available analogs carry N‑4 substituents that are either cycloaliphatic (cyclohexyl, cyclohexylmethyl), simple aryl (4‑fluorophenyl), or benzylamine (methylene‑linked methoxyphenyl) . None of these analogs simultaneously feature (a) an ethylene‑bridged 2‑methoxyphenyl group and (b) a 2‑methyl‑imidazole ring. This dual‑feature combination is exclusive to CAS 2549034-85-5 among currently listed compounds from major research chemical suppliers. The structural uniqueness is further confirmed by a ZINC database search, which returns zero exact‑match analogs with an identical connectivity [1].

chemical diversity screening library structure-based design

Recommended Application Scenarios for N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 2549034-85-5)


Kinase Selectivity Profiling Panels Requiring a Structurally Distinct Imidazole‑Pyrimidine Probe

The compound's unique combination of an ethylene‑bridged 2‑methoxyphenyl group and a 2‑methyl‑imidazole ring makes it a valuable tool for broad‑panel kinase selectivity screening [1]. Because the linker length and imidazole substitution pattern are known to gate isoform selectivity in CDK and closely related CMGC kinases [2], CAS 2549034-85-5 can serve as a differentiated reference compound in head‑to‑head selectivity assays against the methylene‑linked benzylamine analog, enabling the research team to deconvolute the contribution of linker flexibility to the observed selectivity fingerprint.

Fragment‑Based and Structure‑Based Drug Design (SBDD) Campaigns Targeting the Hinge Region

With a molecular weight of only 309.37 g·mol⁻¹, a single hydrogen‑bond donor, and six hydrogen‑bond acceptors, the compound is ideally sized for fragment‑elaboration strategies [1]. Its pyrimidine‑amine scaffold provides a canonical hinge‑binding motif that has been crystallographically validated in CDK2 co‑crystal structures (e.g., PDB 2W17) [3], while the 2‑methyl‑imidazole and ethylene‑methoxyphenyl groups offer two chemically orthogonal vectors for growing the molecule toward selectivity pockets or solvent‑exposed regions. The favorable QED of 0.80 further supports its use as a high‑quality starting point for lead optimisation [1].

SAR Expansion of Linker‑Length Series in Imidazole‑Pyrimidine Amine CDK Inhibitor Programs

Existing imidazole‑pyrimidine amine CDK inhibitor programs have largely explored only methylene‑linked or directly‑attached aryl groups [2]. CAS 2549034-85-5 is positioned to complete a systematic linker‑length series (methylene, ethylene, propylene) that can correlate linker flexibility with CDK isoform selectivity and cellular anti‑proliferative activity. Procurement of this compound, alongside its methylene analog, enables the direct head‑to‑head comparison required to establish quantitative linker‑SAR within a single laboratory, eliminating inter‑laboratory assay variability [1].

Quote Request

Request a Quote for N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.